An In-Depth Technical Guide to Isotopically Labeled Lamotrigine: Focus on Lamotrigine-¹³C₂,¹⁵N₂,d₃
An In-Depth Technical Guide to Isotopically Labeled Lamotrigine: Focus on Lamotrigine-¹³C₂,¹⁵N₂,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled antiepileptic drug, Lamotrigine, with a specific focus on the theoretical variant Lamotrigine-¹³C₂,¹⁵N₂,d₃. While this specific combination of isotopes may not be commercially standard, this document extrapolates from available data on other common isotopologues to provide a robust resource for researchers. This guide covers the compound's core properties, its critical role in analytical and metabolic studies, and detailed methodologies for its application.
Introduction to Isotopically Labeled Lamotrigine
Lamotrigine is a broad-spectrum anticonvulsant used in the treatment of epilepsy and bipolar disorder.[1][2] Its therapeutic action is primarily attributed to the blockade of voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate and aspartate.[][4][5][6]
Isotopically labeled versions of Lamotrigine, such as Lamotrigine-¹³C₂,¹⁵N₂,d₃, are indispensable tools in pharmaceutical research and development. The incorporation of stable heavy isotopes of carbon (¹³C), nitrogen (¹¹N), and hydrogen (deuterium, d) creates a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for quantitative analysis in complex biological matrices.[][8]
Physicochemical Properties
The fundamental physicochemical properties of unlabeled Lamotrigine and its isotopically labeled analogues are presented below. The properties for Lamotrigine-¹³C₂,¹⁵N₂,d₃ are calculated based on the addition of the specified isotopes.
| Property | Unlabeled Lamotrigine | Lamotrigine-¹³C,d₃ | Lamotrigine-¹³C₂,¹⁵N | Lamotrigine-¹³C₃,d₃ | Lamotrigine-¹³C₂,¹⁵N₂,d₃ (Calculated) |
| Molecular Formula | C₉H₇Cl₂N₅ | C₈¹³CH₄D₃Cl₂N₅ | C₇¹³C₂H₇Cl₂N₄¹⁵N | C₆¹³C₃H₄D₃Cl₂N₅ | C₇¹³C₂H₄D₃Cl₂N₃¹⁵N₂ |
| Molecular Weight ( g/mol ) | ~256.09 | ~260.10[9] | ~259.07[] | ~262.09[10] | ~264.10 |
| Monoisotopic Mass (Da) | ~255.0082 | ~259.0300 | Not Available | ~261.0367 | ~263.0336 |
| IUPAC Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(5-¹³C)1,2,4-triazine-3,5-diamine[9] | 6-(2,3-dichlorophenyl)-1,2,4-triazine-5,6-¹³C₂-3,5-diamine-¹⁵N[] | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine[10] | 6-(2,3-dichloro-phenyl-d₃)-1,2,4-triazine-³C₂,¹⁵N₂-3,5-diamine (Hypothetical) |
| Purity | >98% | Not Available | 98% by CP; 99% atom ¹³C; 98% atom ¹⁵N[] | Not Available | Not Applicable |
Mechanism of Action of Lamotrigine
The therapeutic effects of Lamotrigine are primarily achieved through the modulation of neuronal excitability. The core mechanism involves the inhibition of voltage-sensitive sodium channels, leading to a stabilization of neuronal membranes.[4][6] This action is thought to suppress the release of the excitatory neurotransmitters glutamate and aspartate.[4] Additionally, Lamotrigine may also act on voltage-gated calcium channels.[4]
Experimental Protocols
Synthesis of Isotopically Labeled Lamotrigine
While a specific protocol for Lamotrigine-¹³C₂,¹⁵N₂,d₃ is not available, a general approach can be inferred from known synthesis routes for Lamotrigine and other isotopically labeled compounds. The synthesis generally involves the reaction of an appropriately labeled aminoguanidine derivative with a labeled 2,3-dichlorobenzoyl cyanide intermediate.
A patented method for the synthesis of unlabeled Lamotrigine involves reacting aminoguanidine bicarbonate and 2,3-dichlorobenzoyl cyanide with a reagent prepared from phosphorus pentoxide and methane sulfonic acid.[11][12] To produce the desired labeled compound, isotopically labeled starting materials would be required. For instance, ¹⁵N-labeled aminoguanidine and ¹³C-labeled 2,3-dichlorobenzoyl cyanide could be used. Deuterium atoms would typically be introduced on the phenyl ring of the 2,3-dichlorobenzoyl cyanide.
Quantification of Lamotrigine in Human Plasma using LC-MS/MS
Isotopically labeled Lamotrigine is crucial as an internal standard for the accurate quantification of the drug in biological samples, such as human plasma. The following is a representative protocol based on published methods.[13][14]
1. Sample Preparation (Solid-Phase Extraction)
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To 200 µL of human plasma, add 25 µL of Lamotrigine-¹³C₂,¹⁵N₂,d₃ internal standard solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm) is often suitable.[13]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium formate).[13] The gradient and composition should be optimized for peak shape and separation.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions.
-
3. Data Analysis
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A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of known standards.
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The concentration of Lamotrigine in the unknown samples is determined from this calibration curve.
Quantitative Data and Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of Lamotrigine and an example isotopically labeled internal standard, Lamotrigine-¹³C₃,d₃. The values for Lamotrigine-¹³C₂,¹⁵N₂,d₃ are predicted.
| Parameter | Lamotrigine | Lamotrigine-¹³C₃,d₃[13] | Lamotrigine-¹³C₂,¹⁵N₂,d₃ (Predicted) |
| Precursor Ion (m/z) | 256.1 | 262.1 | 264.1 |
| Product Ion (m/z) | 211.3 | 217.2 | 219.2 |
| Dwell Time (ms) | 200 | 200 | 200 |
| Declustering Potential (V) | 48 | 48 | ~48 |
| Collision Energy (V) | 37 | 37 | ~37 |
| Collision Cell Exit Potential (V) | 14 | 14 | ~14 |
The extraction recovery for Lamotrigine from human plasma using solid-phase extraction is typically in the range of 73-80%.[13] The recovery for the isotopically labeled internal standard is generally comparable.[13]
Conclusion
Isotopically labeled Lamotrigine, including the theoretical variant Lamotrigine-¹³C₂,¹⁵N₂,d₃, is a vital tool for the accurate and precise quantification of the parent drug in biological matrices. Its use as an internal standard in LC-MS/MS assays is the gold standard for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lamotrigine: A Safe and Effective Mood Stabilizer for Bipolar Disorder in Reproductive-Age Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 8. Lamotrigine-13C,d3 | Benchchem [benchchem.com]
- 9. Lamotrigine-13C,d3 | C9H7Cl2N5 | CID 119058059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lamotrigine-13C3,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
